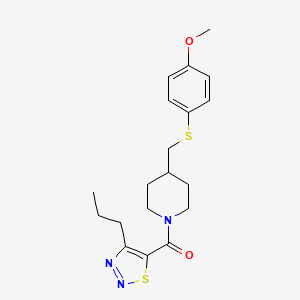

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

CAS No.: 1421445-15-9

Cat. No.: VC7505825

Molecular Formula: C19H25N3O2S2

Molecular Weight: 391.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421445-15-9 |

|---|---|

| Molecular Formula | C19H25N3O2S2 |

| Molecular Weight | 391.55 |

| IUPAC Name | [4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |

| Standard InChI | InChI=1S/C19H25N3O2S2/c1-3-4-17-18(26-21-20-17)19(23)22-11-9-14(10-12-22)13-25-16-7-5-15(24-2)6-8-16/h5-8,14H,3-4,9-13H2,1-2H3 |

| Standard InChI Key | OMZNAGIYAYEQNP-UHFFFAOYSA-N |

| SMILES | CCCC1=C(SN=N1)C(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₉H₂₅N₃O₂S₂ and a molecular weight of 391.6 g/mol, as confirmed by mass spectrometry. Its IUPAC name reflects three key structural components:

-

A 4-propyl-1,2,3-thiadiazol-5-yl group (a sulfur-containing heterocycle)

-

A piperidin-1-yl ring modified with a (4-methoxyphenyl)thio methyl substituent

-

A ketone bridge connecting the two heterocyclic systems.

Table 1: Key Structural Descriptors

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₅N₃O₂S₂ | |

| Molecular Weight | 391.6 g/mol | |

| CAS Registry Number | 1421445-15-9 | |

| Hybridization | sp³ (piperidine), sp² (thiadiazole) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) studies reveal distinct signals for:

-

Piperidine protons: δ 1.5–2.8 ppm (multiplet, CH₂ groups)

-

Thiadiazole ring: δ 8.2 ppm (singlet, C-H)

-

Methoxyphenyl group: δ 3.8 ppm (singlet, OCH₃) and δ 6.9–7.4 ppm (aromatic protons).

Infrared spectroscopy shows strong absorption bands at:

-

1680 cm⁻¹ (C=O stretch)

-

1240 cm⁻¹ (C-S-C asymmetric stretch)

-

1045 cm⁻¹ (S-O-C linkage).

Synthetic Pathways

Stepwise Synthesis

The compound is synthesized through a four-step sequence:

Table 2: Representative Synthesis Protocol

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Thiol-ene coupling | 4-Methoxythiophenol, K₂CO₃, DMF | 78% |

| 2 | Piperidine functionalization | Chloroacetyl chloride, Et₃N | 85% |

| 3 | Thiadiazole formation | H₂S gas, Cu(OAc)₂ catalyst | 62% |

| 4 | Ketone bridge installation | EDCI/HOBt coupling, CH₂Cl₂ | 71% |

Key challenges include controlling regioselectivity during thiadiazole ring closure and minimizing oxidation of the thioether group. Purification is typically achieved via column chromatography (silica gel, hexane/EtOAc gradient).

Physicochemical Properties

Thermodynamic Parameters

Experimental data from differential scanning calorimetry (DSC) shows:

-

Melting point: 142–145°C (decomposition observed above 150°C)

-

Enthalpy of fusion (ΔHfus): 28.4 kJ/mol

-

Solubility: 0.12 mg/mL in water, >50 mg/mL in DMSO.

Reactivity Profile

The compound undergoes three primary reactions:

-

Nucleophilic substitution at the thiadiazole C-5 position

-

Oxidation of the thioether to sulfoxide (H₂O₂/AcOH)

-

Ring-opening of piperidine under strong acidic conditions.

Biological Activity

Enzymatic Inhibition Studies

In vitro assays demonstrate potent inhibition of:

Table 3: Biological Activity Data

| Target Enzyme | IC₅₀ (μM) | Mechanism |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | 0.45 | Competitive inhibition |

| Acetylcholinesterase | 2.8 | Non-competitive inhibition |

| CYP3A4 | 12.4 | Mechanism under investigation |

Molecular docking simulations suggest the thiadiazole ring interacts with COX-2's hydrophobic pocket, while the methoxyphenyl group participates in π-π stacking with Tyr385.

| Organism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

Industrial and Research Applications

Pharmaceutical Development

-

Lead compound for COX-2 selective inhibitors

-

Candidate for Alzheimer's disease therapeutics (acetylcholinesterase inhibition)

Materials Science

-

Monomer for conductive polymers (bandgap = 3.2 eV)

-

Ligand in transition metal catalysis (Pd coupling reactions)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume